1,2-Oxazinan-5-ol
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Overview
Description
Synthesis Analysis
The synthesis of 1,2-oxazinanes, including 1,2-Oxazinan-5-ol, can be achieved through various strategies. One approach involves the Lewis acid-promoted regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides to produce functionalized 1,2-oxazinanes (Huang et al., 2019). Another method reports the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, showcasing the versatility of 1,2-oxazinane derivatives in synthesizing chiral intermediates (Ella-Menye, Sharma, & Wang, 2005).
Molecular Structure Analysis
The molecular structure of 1,2-oxazinanes is defined by its six-membered heterocyclic ring. Studies on the conformational equilibria in 2,5- and 2,4-dimethyltetrahydro-1,2-oxazines provide insight into the stability and stereochemistry of substituents in the oxazinane ring, which is crucial for understanding the chemical behavior and reactivity of this compound (Riddell, 1975).
Chemical Reactions and Properties
1,2-Oxazinanes, including this compound, participate in various chemical reactions, highlighting their utility as intermediates in organic synthesis. For instance, they have been utilized in the diastereoselective synthesis of α-methyl and α-hydroxy-β-amino acids via enolate reactions, showcasing the oxazinanone's versatility (Sleebs & Hughes, 2007).
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Functionalized 1,2-Oxazinanes in Synthetic and Medicinal Chemistry : The synthesis of functionalized 1,2-oxazinanes is important in both synthetic and medicinal chemistry. A novel method for producing trans-4-hydroxyl-5-azido/cyano/amino 1,2-oxazinanes offers new possibilities in this field, as these compounds are valuable in various chemical reactions and applications (Huang et al., 2019).
Amino Acid Derivatives
- Generation of Amino Acid Derivatives : 1,2-Oxazinanes are used to produce substituted β2,2,3-substituted amino acid derivatives. This process involves alkylation and subsequent transformations of oxazinanones, offering a route to create diverse amino acids for biochemical studies (Nguyen et al., 2012).
Chiral Auxiliary Applications
- Chiral Cyclic Weinreb Amide-Type Auxiliaries : In organic synthesis, 1,2-oxazinanes serve as cyclic chiral Weinreb amide auxiliaries. This application is crucial for producing chiral α-substituted ketones, which are significant in synthesizing enantiomerically pure compounds (Hilt et al., 2021).
Energetic Materials Synthesis
- Advanced Energetic Materials : The compact skeleton and modifiable sites of 1,3-oxazinane make it an ideal framework for developing advanced energetic materials. Research in this area has led to the synthesis of compounds like TNTON and ADTON, which exhibit impressive physical properties for potential use in explosives (Xue et al., 2019).
β-Amino Acid Derivatives
- Synthesis of Cyclic β2,3-Amino Acids : The 1,3-oxazinan-6-one scaffold is versatile in synthesizing a range of cyclic β2,3-amino acids. This includes creating diverse β-amino acid derivatives, highlighting the scaffold's utility in organic synthesis (Sleebs et al., 2013).
Pharmaceutical Compound Synthesis
- Intermediates in Pharmaceutical Synthesis : Chiral 1,3-oxazinan-2-ones, derived from 1,2-oxazinan-5-ol, are key intermediates in creating pharmaceutical compounds and amino alcohols. Their synthesis from carbohydrate derivatives showcases their significance in pharmaceutical research (Ella-Menye et al., 2005).
Mechanism of Action
Target of Action
Oxazinanones, a class of compounds to which 1,2-oxazinan-5-ol belongs, have been found to be key structural units in bioactive natural products and pharmaceutically important molecules .
Mode of Action
The synthesis of related compounds, 1,3-oxazinan-2-ones, involves an intermolecular cyclization reaction . This suggests that this compound might interact with its targets through similar cyclization reactions, leading to changes in the target molecules.
Biochemical Pathways
Oxazinanones have been found to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The synthesis of related compounds, 1,3-oxazinan-2-ones, has been reported , which could provide insights into the potential bioavailability of this compound.
Result of Action
Related compounds, such as oxazinanones, have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-hiv, and anticancer effects . This suggests that this compound may have similar effects at the molecular and cellular levels.
Action Environment
The synthesis of related compounds, 1,3-oxazinan-2-ones, has been reported to be carried out in neat ethylene carbonate (ec), which acted both as a solvent and reagent . This suggests that the action of this compound might also be influenced by the solvent environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
oxazinan-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-4-1-2-5-7-3-4/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMKDQVYTRQMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNOCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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